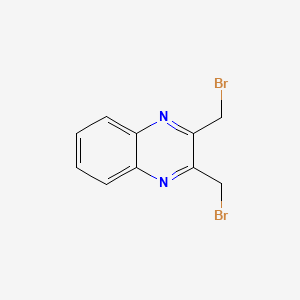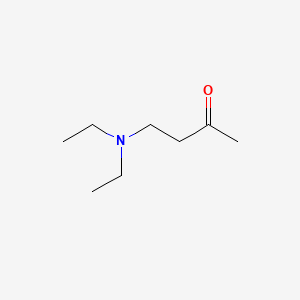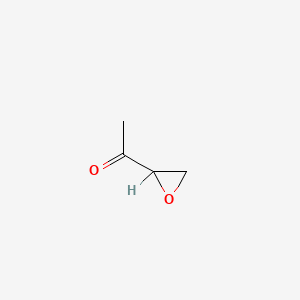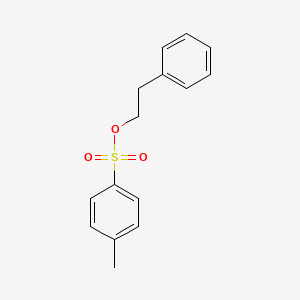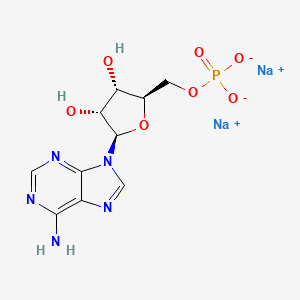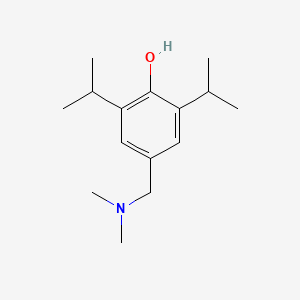![molecular formula C14H10ClFO3 B1328841 3-[(2-氯-4-氟苄基)氧基]苯甲酸 CAS No. 1041558-34-2](/img/structure/B1328841.png)
3-[(2-氯-4-氟苄基)氧基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid has several applications in scientific research:
准备方法
The synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-hydroxybenzoic acid under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity .
化学反应分析
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation Reactions: The benzylic position can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position typically yields carboxylic acids, while reduction leads to alcohols .
作用机制
The mechanism of action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chloro and fluoro substituents enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can be compared to other similar compounds, such as:
3-[(2-Chloro-4-trifluoromethyl)phenoxy]benzoic acid: This compound has a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.
3-[(2-Chloro-4-methyl)phenoxy]benzoic acid: The presence of a methyl group instead of a fluorine atom affects the compound’s hydrophobicity and binding interactions.
The uniqueness of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-13-7-11(16)5-4-10(13)8-19-12-3-1-2-9(6-12)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNBYDYFLWJGTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


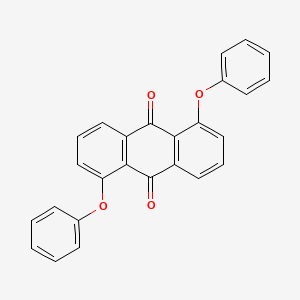
![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)

